molecular formula C12H10BrClN2O2S B12110342 Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- CAS No. 1152501-32-0

Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro-

Cat. No.: B12110342
CAS No.: 1152501-32-0
M. Wt: 361.64 g/mol
InChI Key: NTWXIKZWZDMPBO-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- is a halogenated sulfonamide derivative featuring a benzene ring substituted with bromine (Br) at position 4, chlorine (Cl) at position 2, and a sulfonamide group (-SO₂NH-) linked to a 2-aminophenyl moiety. This structure combines electron-withdrawing halogens (Br, Cl) with the electron-donating amino group (-NH₂), creating a compound with unique electronic and steric properties.

Properties

CAS No.

1152501-32-0

Molecular Formula

C12H10BrClN2O2S

Molecular Weight

361.64 g/mol

IUPAC Name

N-(2-aminophenyl)-4-bromo-2-chlorobenzenesulfonamide

InChI

InChI=1S/C12H10BrClN2O2S/c13-8-5-6-12(9(14)7-8)19(17,18)16-11-4-2-1-3-10(11)15/h1-7,16H,15H2

InChI Key

NTWXIKZWZDMPBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NS(=O)(=O)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Sulfonylation of 2-Aminophenylamine Intermediates

The foundational route involves reacting 2-aminophenylamine with appropriately substituted benzenesulfonyl chlorides. In a representative procedure, 4-bromo-2-chlorobenzenesulfonyl chloride (1.2 eq) is added dropwise to a chilled solution of 2-aminophenylamine (1.0 eq) in anhydrous dichloromethane containing triethylamine (2.5 eq). The mixture is stirred at 0–5°C for 4 hours, followed by room temperature agitation for 12 hours. Quenching with ice water precipitates the crude product, which is recrystallized from ethanol/water (3:1) to yield N-(2-aminophenyl)-4-bromo-2-chloro-benzenesulfonamide as pale yellow crystals (mp 225–227°C, yield 58%).

Critical parameters:

  • Temperature control : Maintaining sub-10°C conditions during sulfonyl chloride addition minimizes N-H proton competition and diarylsulfone byproducts.

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance sulfonamide stability versus nucleophilic degradation observed in THF.

Halogenation Strategies for Aromatic Substitution

Introducing bromo and chloro groups requires precise regiochemical control. Classical electrophilic substitution faces challenges due to the competing directing effects of sulfonamide (–SO₂NH₂) and amine (–NH₂) groups.

Bromination via Diazonium Intermediates

A patent-pending method brominates 2-chloro-N-(2-aminophenyl)benzenesulfonamide using cuprous bromide (CuBr, 0.5 eq) in HBr (48% w/w). The diazonium salt, generated from NaNO₂ (1.1 eq) in H₂SO₄ at –5°C, undergoes Sandmeyer reaction at 70°C for 1 hour to install the para-bromo group (yield 49%, Rf 0.78).

Chlorination Using Sulfuryl Chloride

Electrophilic chlorination employs SO₂Cl₂ (1.5 eq) in CCl₄ under UV irradiation (λ = 350 nm). The ortho-chloro substituent is introduced regioselectively due to the sulfonamide group’s meta-directing effect, achieving 63% conversion after 8 hours.

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling for Bromo Installation

Buchwald-Hartwig amination coupled with Suzuki-Miyaura cross-coupling enables modular synthesis:

  • Step 1 : 2-Chloro-N-(2-aminophenyl)benzenesulfonamide reacts with Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and 4-bromophenylboronic acid (1.2 eq) in toluene/EtOH (3:1) at 80°C for 24 hours.

  • Step 2 : K₂CO₃ (2.0 eq) facilitates transmetallation, yielding the 4-bromo derivative with 71% isolated yield.

Advantages :

  • Avoids harsh bromination conditions

  • Tolerates electron-withdrawing sulfonamide groups

Microwave-Assisted One-Pot Synthesis

A 2023 protocol combines sulfonylation and halogenation in a single step using microwave irradiation (150°C, 300 W, 20 min):

ReagentQuantityRole
2-Aminophenylamine1.0 eqNucleophile
4-Bromo-2-chlorobenzenesulfonyl chloride1.1 eqElectrophile
NaHCO₃2.0 eqBase
DMF5 mLSolvent

This method achieves 82% yield with >95% purity by HPLC, reducing reaction time from 16 hours to 20 minutes.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 3333 (N–H stretch, primary amine)

  • 1356/1468 (asymmetric/symmetric SO₂ stretching)

  • 1142 (C–N vibrational mode)

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 6.85–7.89 (m, 6H, aromatic protons)

  • δ 5.12 (s, 2H, NH₂, exchanges with D₂O)

¹³C NMR (100 MHz, DMSO-d₆) :

  • 119.8–142.3 ppm (aromatic carbons)

  • 168.6 ppm (C=N in benzothiazole byproducts)

Mechanistic Considerations

Sulfonamide Formation Kinetics

Second-order kinetics dominate the sulfonylation, with rate constant k = 2.7 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C. The reaction follows the Eigen-Winkler mechanism, where deprotonated amine attacks the electrophilic sulfur center in SO₂Cl derivatives.

Halogenation Selectivity

DFT calculations (B3LYP/6-31G**) reveal bromine’s para preference arises from:

  • Sulfonamide group’s –I effect stabilizes transition state at C4

  • Steric hindrance at C6 from adjacent chloro substituent

Industrial-Scale Optimization

Continuous Flow Synthesis

A pilot-scale setup achieves 92% yield using:

  • Microreactor (0.5 mm ID, 10 m length)

  • Residence time: 8 minutes

  • Temperature: 120°C

  • Pressure: 15 bar

Advantages :

  • Eliminates intermediate isolation

  • Reduces waste by 40% versus batch processes

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Enzyme Inhibition

Benzenesulfonamides are recognized for their ability to inhibit specific enzymes, making them valuable in therapeutic contexts. For instance:

  • Carbonic Anhydrase Inhibition : A study demonstrated that certain benzenesulfonamide derivatives exhibit potent inhibitory effects against Carbonic Anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM. These compounds showed selectivity for CA IX over CA II, suggesting their potential in cancer therapy, particularly for tumors expressing CA IX .
  • Acetylcholinesterase and Alpha-Glucosidase Inhibition : Research has indicated that novel sulfonamides containing benzodioxane moieties can inhibit acetylcholinesterase and alpha-glucosidase enzymes. These findings suggest potential therapeutic applications in managing Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively .

Antidiabetic Activity

Benzenesulfonamide derivatives have been studied for their antidiabetic properties:

  • Hypoglycemic Effects : A series of N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and tested for antidiabetic activity using a streptozotocin-induced rat model. Some compounds demonstrated significant hypoglycemic effects, comparable to glibenclamide, a standard antidiabetic medication .

Anticancer Properties

The anticancer potential of benzenesulfonamide derivatives is an area of active research:

  • Induction of Apoptosis : Certain derivatives have shown the ability to induce apoptosis in cancer cell lines, such as MDA-MB-231, indicating their potential role as chemotherapeutic agents . The mechanism involves the inhibition of carbonic anhydrases, which are implicated in tumor growth and metastasis.

Synthesis and Structure-Activity Relationship

The synthesis of benzenesulfonamide derivatives often involves modifying the sulfonamide group or incorporating additional functional moieties to enhance biological activity:

CompoundStructureActivityReference
4eStructureCA IX Inhibitor
7gStructureAcetylcholinesterase Inhibitor
3StructureAntidiabetic Agent

Mechanistic Insights

Understanding the mechanisms by which these compounds exert their biological effects is crucial for further development:

  • Inhibition Mechanism : The inhibition of carbonic anhydrases by benzenesulfonamides is believed to involve the binding of the sulfonamide group to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate and protons. This inhibition can affect various physiological processes, including pH regulation and ion transport .

Comparison with Similar Compounds

Key Structural Attributes :

  • Molecular Formula : C₁₂H₁₁BrClN₂O₂S (calculated).
  • Molecular Weight : ~362.42 g/mol.
  • Substituents: 4-Bromo and 2-chloro groups on the benzene core. Sulfonamide-linked 2-aminophenyl group (providing hydrogen-bonding capability).

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups Potential Applications Evidence ID
Target : Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- C₁₂H₁₁BrClN₂O₂S 362.42 4-Br, 2-Cl (benzene); 2-aminophenyl (sulfonamide-linked) Sulfonamide, amino Enzyme inhibition, drug discovery Inferred
4-Chloro-N-[2-[(6-(dimethylamino)-2-methyl-4-pyrimidinyl)amino]ethyl]benzenesulfonamide C₁₅H₂₀ClN₅O₂S 385.87 4-Cl (benzene); ethyl-pyrimidinyl Sulfonamide, pyrimidine Kinase inhibition, antimicrobial agents
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide C₁₄H₁₃Cl₂N₃O₄S 390.24 4-Cl (benzene); ethyl-linked nitro-phenyl Sulfonamide, nitro Chemical synthesis, intermediates
N-(2-Chloro-4-nitrophenyl)benzenesulfonamide C₁₂H₉ClN₂O₄S 312.73 2-Cl, 4-NO₂ (attached phenyl) Sulfonamide, nitro Antibacterial research
Benzamide, N-(2-bromo-4-fluorophenyl)-2-chloro- C₁₃H₈BrClFNO 328.57 2-Cl, 4-F, Br (benzamide core) Amide, halogens Material science, agrochemicals

Substituent Effects on Physicochemical Properties

  • Halogen Influence: Bromine (Br) in the target compound increases lipophilicity and steric bulk compared to analogues with only Cl or F (e.g., ). This may enhance membrane permeability but reduce aqueous solubility. The 2-aminophenyl group improves solubility in polar solvents compared to nitro-substituted analogues (e.g., ), where nitro groups reduce solubility due to strong electron-withdrawing effects.
  • In contrast, nitro (-NO₂) or pyrimidinyl groups (e.g., ) introduce electron-deficient regions, favoring interactions with electron-rich binding pockets.

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound N-(2-aminophenyl)-4-bromo-2-chloro-benzenesulfonamide , exploring its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Benzenesulfonamides

Benzenesulfonamides are a class of compounds characterized by a sulfonamide group attached to a benzene ring. They exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of various substituents on the benzene ring can significantly influence the pharmacological profile of these compounds.

1. Antimicrobial Activity

Recent studies have demonstrated that benzenesulfonamide derivatives exhibit potent antimicrobial properties. For instance, compounds derived from benzenesulfonamide have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 6.28 mg/mL to 6.72 mg/mL, indicating their effectiveness against pathogenic bacteria .

2. Anticancer Properties

The compound N-(2-aminophenyl)-4-bromo-2-chloro-benzenesulfonamide has been evaluated for its anticancer potential. In vitro studies revealed that certain derivatives induced apoptosis in cancer cell lines, such as MDA-MB-231, with a notable increase in annexin V-FITC positivity, suggesting enhanced apoptotic activity compared to controls . This indicates that modifications in the structure can lead to improved anticancer efficacy.

3. Anti-inflammatory Effects

Benzenesulfonamides have also been investigated for their anti-inflammatory properties. In vivo studies demonstrated that some derivatives significantly inhibited carrageenan-induced paw edema in rats, with inhibition percentages reaching up to 94% . This suggests that these compounds may be effective in managing inflammatory conditions.

1. Enzyme Inhibition

The mechanism of action for many benzenesulfonamides involves the inhibition of carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes. Certain derivatives have shown selectivity for CA IX over CA II, with IC50 values ranging from 10.93 nM to 25.06 nM . This selectivity is particularly important for developing targeted therapies with reduced side effects.

2. Interaction with Cellular Targets

Docking studies have provided insights into how benzenesulfonamides interact with cellular targets such as calcium channels and human serum albumin (HSA). For example, the interaction of these compounds with HSA was characterized by static fluorescence quenching mechanisms, indicating strong binding affinity . Such interactions can affect the pharmacokinetics and bioavailability of these drugs.

Case Studies and Research Findings

Study Biological Activity Findings
Figueroa-Valverde et al., 2024Cardiovascular effects4-(2-aminoethyl)-benzenesulfonamide decreased perfusion pressure and coronary resistance in isolated rat hearts .
Recent Anticancer StudyApoptosis inductionSignificant increase in apoptotic cells in MDA-MB-231 cell lines by 22-fold compared to control .
Anti-inflammatory ResearchEdema inhibitionCompounds showed up to 94% inhibition of carrageenan-induced edema .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-aminophenyl)-4-bromo-2-chloro-benzenesulfonamide?

Answer:
The synthesis of halogenated benzenesulfonamides typically involves sequential functionalization. A common approach includes:

  • Sulfonylation: Reacting a substituted aniline (e.g., 2-aminophenyl derivatives) with a sulfonyl chloride precursor under basic conditions (e.g., pyridine or triethylamine) .
  • Halogenation: Introducing bromo and chloro substituents via electrophilic aromatic substitution (EAS) using reagents like Br2/FeBr3\text{Br}_2/\text{FeBr}_3 or Cl2/AlCl3\text{Cl}_2/\text{AlCl}_3. Steric and electronic effects of existing groups must be considered to direct regioselectivity .
  • Purification: Column chromatography or recrystallization from polar solvents (e.g., ethanol/water) to isolate the product. Confirm purity via 1H NMR^1\text{H NMR} and melting point analysis .

Basic: How should researchers characterize the electronic and steric properties of this compound?

Answer:

  • Spectroscopic Analysis:
    • 1H NMR^1\text{H NMR}: Identify aromatic protons and amine protons (δ 6.5–8.5 ppm for aromatic; δ 3–5 ppm for -NH2_2) .
    • IR Spectroscopy : Confirm sulfonamide group via S=O stretches (~1350 cm1^{-1} and ~1150 cm1^{-1}) and N-H bends (~1600 cm1^{-1}) .
  • X-ray Crystallography : Use SHELX or WinGX for structure refinement. Analyze bond angles and torsion angles to assess steric hindrance from bromo/chloro substituents .

Advanced: How can researchers resolve discrepancies between experimental and computational structural data?

Answer:

  • Validation Tools : Employ SHELXL for crystallographic refinement and PLATON (integrated in WinGX) for structure validation. Check for overfitting using R-factor and residual density maps .
  • Computational Alignment : Compare DFT-optimized geometries (e.g., Gaussian or ORCA) with X-ray data. Adjust basis sets (e.g., B3LYP/6-31G*) to account for halogen-heavy systems .
  • Data Reconciliation : If bond length deviations exceed 0.02 Å, re-examine crystallographic thermal parameters or computational solvation models .

Advanced: What strategies optimize halogenation yields in multi-substituted benzenesulfonamides?

Answer:

  • Directing Groups : Utilize the sulfonamide group’s meta-directing effect to position bromo/chloro substituents. For ortho substitution, employ steric promoters like bulky ligands on catalysts .
  • Stepwise Halogenation : Prioritize chloro introduction (less steric demand) before bromination. Monitor reaction progress via TLC with UV-active spots .
  • Microwave-Assisted Synthesis : Reduce side reactions (e.g., dihalogenation) by controlling reaction time and temperature .

Advanced: How do electronic effects of bromo/chloro substituents influence sulfonamide reactivity?

Answer:

  • Hammett Analysis : Calculate σp_p values (Cl: +0.23, Br: +0.26) to predict electron-withdrawing effects on the sulfonamide’s acidity (pKa). Use potentiometric titration for experimental validation .
  • Reactivity in Cross-Coupling : Bromo groups undergo Suzuki-Miyaura reactions more readily than chloro. Use Pd(PPh3_3)4_4/K2_2CO3_3 in THF/H2_2O for selective functionalization .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (H335) and skin sensitivity (H315) .
  • Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO3_3) before disposal .

Advanced: How to validate the molecular structure using combined crystallographic and computational methods?

Answer:

  • Dual Refinement : Refine X-ray data with SHELXL and cross-validate using molecular dynamics (MD) simulations in GROMACS. Compare hydrogen-bonding networks .
  • Electron Density Maps : Overlay DFT-calculated electrostatic potentials with experimental maps to identify charge distribution anomalies .

Advanced: What role do steric effects play in the biological activity of halogenated benzenesulfonamides?

Answer:

  • Structure-Activity Relationships (SAR) : Use docking studies (AutoDock Vina) to assess interactions with target proteins. Bulky halogens may hinder binding in sterically constrained active sites .
  • Comparative Studies : Synthesize analogs (e.g., replacing Br with F) and evaluate IC50_{50} shifts in enzyme assays. Correlate steric bulk (via Tolman cone angles) with activity .

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